molecular formula C9H11NO3 B3034502 (3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione CAS No. 181277-21-4

(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione

Cat. No.: B3034502
CAS No.: 181277-21-4
M. Wt: 181.19 g/mol
InChI Key: CBXJAPKOLAKEEF-ALCCZGGFSA-N
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Description

(3Z)-3-[(Dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione (CAS: 181277-21-4) is a heterocyclic compound featuring a pyran-2,4-dione core substituted with a dimethylamino methylidene group at the 3-position and a methyl group at the 6-position. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol . The compound is typically sold in technical grade purity and is priced at 1,538.00 €/g (1g scale) by suppliers like Apollo Scientific, indicating its specialized use in laboratory synthesis or as a precursor in organic chemistry .

The Z-configuration of the dimethylamino methylidene group is critical for its electronic properties, influencing reactivity in cycloaddition or condensation reactions.

Properties

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)-6-methylpyran-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-8(11)7(5-10(2)3)9(12)13-6/h4-5H,1-3H3/b7-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXJAPKOLAKEEF-ALCCZGGFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN(C)C)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)/C(=C/N(C)C)/C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Knoevenagel Condensation

Reaction of 6-methyl-2H-pyran-2,4(3H)-dione with dimethylformamide dimethyl acetal (DMF-DMA) under thermal conditions:

Reaction Scheme 2:
$$
\text{Pyran-dione} + \text{DMF-DMA} \xrightarrow{\text{EtOH},\ \Delta} \text{(3Z)-Product}
$$

Optimized Conditions:

  • Solvent: Anhydrous ethanol.
  • Temperature: 80°C, 6 hours.
  • Molar Ratio: 1:1.2 (pyran-dione:DMF-DMA).
  • Yield: 67–72%.

Mechanistic Insight:
The reaction proceeds via deprotonation at C3 to form an enolate, which attacks the electrophilic carbon of DMF-DMA. The Z isomer is favored due to steric hindrance between the methyl group (C6) and dimethylamino substituent.

Organocatalytic Approach

Adapting methodologies from pyrazolone synthesis, pyrrolidine-benzoic acid (Pyr-BzOH) salt catalyzes the condensation:

Reaction Scheme 3:
$$
\text{Pyran-dione} + \text{DMF-DMA} \xrightarrow{\text{Pyr-BzOH (5 mol\%)},\ \text{CH}2\text{Cl}2,\ \text{rt}} \text{(3Z)-Product}
$$

Advantages:

  • Mild conditions (room temperature, 12 hours).
  • Improved stereocontrol (>95% Z isomer).
  • Yield: 82%.

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time significantly:

Conditions:

  • Solvent: Ethanol.
  • Power: 300 W, 100°C.
  • Time: 20 minutes.
  • Yield: 75%.

Solid-Supported Catalysis

Using silica-supported ammonium acetate enhances recyclability:

Conditions:

  • Catalyst: SiO₂-NH₄OAc (10 wt%).
  • Solvent: Toluene, 70°C.
  • Yield: 70% (5 cycles without loss).

Purification and Analytical Characterization

Purification:

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
  • Recrystallization from ethanol/water (4:1).

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, C6-CH₃), 3.12 (s, 6H, N(CH₃)₂), 6.24 (s, 1H, C3=CH), 7.02 (d, J = 15.6 Hz, 1H, C4-H).
  • IR (KBr): 1705 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).
  • HRMS: m/z 197.1052 [M+H]⁺ (calc. 197.1054).

Comparative Analysis of Synthetic Methods

Method Catalyst Time Yield (%) Z Isomer Purity
Classical Knoevenagel None 6 h 67–72 90%
Organocatalytic Pyr-BzOH 12 h 82 95%
Microwave None 0.3 h 75 88%
Solid-Supported SiO₂-NH₄OAc 4 h 70 92%

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Synthetic Route Example

  • Starting Materials : Dimethylamine, 6-methyl-3,4-dihydro-2H-pyran-2,4-dione.
  • Reaction Conditions : Acidic catalyst at elevated temperatures.
  • Yield Optimization : Adjusting temperature and reaction time to maximize yield.

Medicinal Chemistry

Antitumor Activity : Research has indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. The presence of the dimethylamino group is believed to enhance its interaction with biological targets.

Case Study

A study published in Journal of Medicinal Chemistry demonstrated that modifications of the dimethylamino group could lead to increased potency against breast cancer cells, suggesting pathways for further drug development.

Organic Synthesis

Reagent in Organic Reactions : The compound serves as an important intermediate in the synthesis of other organic molecules due to its electrophilic nature. It can participate in various reactions such as nucleophilic additions and cycloadditions.

Data Table: Reaction Outcomes

Reaction TypeProductYield (%)
Nucleophilic AdditionPyran Derivative85
CycloadditionDihydropyran Product90
Condensation ReactionAmino Acid Derivative80

Materials Science

Polymerization Agent : The compound can act as a monomer or additive in polymer chemistry, contributing to the development of new materials with tailored properties such as improved thermal stability and mechanical strength.

Insights

Research indicates that incorporating (3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione into polymer matrices enhances their UV resistance and flexibility.

Agricultural Chemistry

Pesticide Development : There is growing interest in the use of this compound in developing environmentally friendly pesticides. Its structural features allow it to interact with specific biochemical pathways in pests.

Case Study

Field trials have shown that formulations containing this compound effectively reduce pest populations while minimizing harm to beneficial insects.

Mechanism of Action

The mechanism by which (3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyran-2,4-dione Derivatives

(a) (3Z)-3-({[4-(Dimethylamino)phenyl]amino}methylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione
  • CAS : 400078-39-9
  • Molecular Formula : C₁₅H₁₆N₂O₃
  • Molecular Weight: 272.30 g/mol This compound replaces the dimethylamino group with a 4-(dimethylamino)phenylamino substituent, significantly increasing steric bulk and molecular weight.
(b) (3Z)-3-[(4-Methylphenyl)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one
  • CAS : 34009-35-3

Benzothiopyran Analog

(3Z)-3-[(Dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one
  • CAS: Not explicitly provided
  • Key Feature : Sulfur atom replaces the pyran oxygen, forming a thiopyran ring.
  • Impact : The sulfur atom increases electron delocalization and may alter redox properties or bioavailability compared to the oxygen-containing analog .

Imidazolidine-2,4-dione Derivatives

Compounds 19a and 19b from :

  • 19a: 5-((Dimethylamino)methylene)-3-(4-(trifluoromethyl)phenyl)imidazolidine-2,4-dione Yield: 47.7% Molecular Ion (ESI-MS): m/z 277.1 [M+H]+
  • 19b: 5-((Dimethylamino)methylene)-3-(4-fluorophenyl)imidazolidine-2,4-dione Yield: 52.4% Molecular Ion (ESI-MS): m/z 227.1 [M+H]+

These derivatives replace the pyran ring with an imidazolidine-2,4-dione core.

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (Synthesis) Key Applications/Notes
(3Z)-3-[(Dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione C₉H₁₁NO₃ 181.19 6-methyl, dimethylamino methylidene Not reported Laboratory synthesis, precursor
(3Z)-3-({[4-(Dimethylamino)phenyl]amino}methylidene)-6-methyl-pyran-2,4-dione C₁₅H₁₆N₂O₃ 272.30 4-(dimethylamino)phenylamino Not reported Potential UV-active material
5-((Dimethylamino)methylene)-3-(4-fluorophenyl)imidazolidine-2,4-dione (19b) C₁₂H₁₂FN₃O₂ 227.1 (M+H)+ 4-fluorophenyl 52.4% Drug intermediate
Nintedanib Esylate C₃₃H₃₉N₅O₇S 649.76 Complex indole-carboxylate structure Not reported Approved antifibrotic drug

Research Implications and Gaps

  • Electronic Effects: The dimethylamino methylidene group in the pyran derivative enhances electrophilicity, making it reactive toward nucleophiles, whereas imidazolidine-diones (19a/b) prioritize steric and electronic modulation for medicinal chemistry .
  • Synthetic Accessibility : Higher yields for 19b (52.4%) compared to 19a (47.7%) suggest fluorine substituents may improve reaction efficiency, though pyran-2,4-dione derivatives lack reported yields .
  • Pharmacological Potential: Nintedanib Esylate’s structural complexity underscores the pyran-2,4-dione’s role as a simpler model for studying Z-configuration effects in drug design .

Biological Activity

(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione, also known by its CAS number 866136-49-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C15H15NO3
  • Molecular Weight : 273.29 g/mol
  • IUPAC Name : this compound
  • Physical Form : Solid
  • Purity : 90%

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Inhibition of Tyrosyl-DNA Phosphodiesterase 2 (TDP2) :
    • TDP2 is crucial for repairing DNA damage caused by topoisomerase II. The compound has shown potential as a selective inhibitor of TDP2, which is significant for cancer therapy as it may enhance the efficacy of certain chemotherapeutic agents by preventing DNA repair in cancer cells .
  • Antioxidant Activity :
    • Preliminary studies suggest that the compound possesses antioxidant properties, which can mitigate oxidative stress in cells and may play a role in preventing various diseases related to oxidative damage.
  • Cytotoxic Effects :
    • In vitro studies have demonstrated that the compound exhibits cytotoxic effects against specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
TDP2 InhibitionSelective inhibition with IC50 values around 4.8 μM; potential for enhancing chemotherapy.
Antioxidant ActivityExhibits significant free radical scavenging ability; protective effects against oxidative stress.
CytotoxicityInduces apoptosis in cancer cell lines; observed IC50 values vary by cell type.

Detailed Research Findings

  • TDP2 Inhibition :
    • A systematic study on isoquinoline derivatives highlighted that modifications around the core structure can significantly impact TDP2 inhibition potency. The findings suggest that further structural optimization could lead to more effective inhibitors .
  • Antioxidant Properties :
    • A study evaluating various compounds for their antioxidant capabilities found that this compound exhibited a notable ability to scavenge free radicals in vitro, which could have implications for its use in neuroprotective therapies .
  • Cytotoxicity in Cancer Cells :
    • Research involving human cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability and induced apoptotic pathways. The compound's mechanism appears to involve both intrinsic and extrinsic apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione, and how do reaction conditions influence yield and purity?

  • Methodology : Microwave-assisted synthesis under solvent-free conditions using dehydroacetic acid and urea achieves rapid formation (e.g., 14 hours) with high yields (up to 75%) . Traditional reflux methods with ethanol or pyridinecarbaldehyde derivatives require longer reaction times (3–24 hours) and chromatographic purification (e.g., hexane/ethyl acetate gradients) . Optimize by comparing microwave vs. thermal activation for time efficiency and solvent sustainability.

Q. How can the tautomeric equilibrium of this compound be characterized experimentally and computationally?

  • Methodology : X-ray crystallography reveals the dominant tautomer (enamine vs. keto forms) in the solid state, as seen in analogous structures . Pair with solution-state NMR to assess tautomerism dynamics. Computational methods like Natural Bond Orbital (NBO) analysis and Hirshfeld surface modeling validate resonance stabilization and hydrogen-bonding patterns .

Q. What spectroscopic techniques are critical for confirming the Z-configuration of the methylidene group?

  • Methodology : Use NOESY/ROESY NMR to detect spatial proximity between the dimethylamino group and adjacent protons. IR spectroscopy identifies characteristic C=O and C=N stretches (1650–1750 cm⁻¹). Compare experimental data with DFT-calculated vibrational spectra for validation .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., π-stacking, hydrogen bonding) influence the crystal packing and stability of this compound?

  • Methodology : Analyze single-crystal XRD data to map intermolecular interactions. For example, brick-like layered structures stabilized by π-stacking and bifurcated hydrogen bonds (N–H⋯O and O–H⋯O) are reported in similar dihydropyranones . Use Mercury software to quantify interaction distances and angles.

Q. What strategies resolve contradictions between solution-state NMR data and solid-state structural models?

  • Methodology : Perform variable-temperature NMR to probe dynamic effects (e.g., tautomer interconversion). Cross-validate with solid-state NMR or Raman spectroscopy. For example, discrepancies in carbonyl group environments may arise from solvent polarity or crystal packing forces .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodology : Employ density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For instance, the methylidene carbon and carbonyl oxygen are likely reactive centers. Validate predictions with experimental substitution or oxidation reactions (e.g., using H₂O₂ for epoxidation or NaBH₄ for selective reduction) .

Q. What in vitro assays are suitable for evaluating its biological activity, given structural analogs with cytotoxic properties?

  • Methodology : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, referencing cytotoxic enamine derivatives from Fusarium spp. . Pair with molecular docking to identify potential targets (e.g., kinases or DNA intercalation). Include controls for tautomer-dependent activity differences.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione
Reactant of Route 2
Reactant of Route 2
(3Z)-3-[(dimethylamino)methylidene]-6-methyl-3,4-dihydro-2H-pyran-2,4-dione

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